N-Methyl Lacosamide

Pharmaceutical Quality Control Impurity Profiling ANDA Regulatory Filing

N-Methyl Lacosamide (R-isomer, CAS 2742962-60-1), the official EP Impurity C and USP reference standard, is the N-methylated analog of lacosamide with a +14.03 g/mol mass differential and distinct chromatographic retention. Essential for HPLC/LC-MS impurity method validation for ANDA submissions; its defined R-configuration ensures chiral specificity. Substitution with racemic or non-pharmacopeial material invalidates ICH Q3A/Q3B compliance. USP PAI grade with certified traceability supports forced degradation studies (ICH Q1A(R2)), system suitability, and RRF determination in GMP QC.

Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32
Cat. No. B1160226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Lacosamide
Synonyms(R)-2-(Acetylamino)-3-methoxy-N-methyl-N-(phenylmethyl)-propanamide;  (R)-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Lacosamide: A Lacosamide N-Methyl Analog and EP/USP Impurity Standard for Pharmaceutical Quality Control


N-Methyl Lacosamide (CAS 2742962-60-1, C₁₄H₂₀N₂O₃, MW 264.32) is the N-methylated structural analog of lacosamide, an anticonvulsant medication used for partial-onset seizures . This compound is formally designated as Lacosamide EP Impurity C (R-isomer) and is also recognized as a USP reference standard [1]. As a process-related and degradation impurity arising from N-methylation during lacosamide synthesis or storage, it serves as a critical analytical marker for pharmaceutical quality control, method validation, and regulatory filing requirements in generic drug development [2].

Why N-Methyl Lacosamide Cannot Be Substituted with Other Lacosamide-Related Compounds


N-Methyl Lacosamide possesses a unique combination of structural, stereochemical, and regulatory identity that precludes substitution with lacosamide, O-desmethyl lacosamide, or other lacosamide-related impurities. The compound bears a specific N-methyl modification at the benzylamide nitrogen (N-methyl-N-(phenylmethyl) substitution), which distinguishes it from parent lacosamide (unsubstituted N-benzyl) and O-desmethyl lacosamide (lacking the 3-methoxy group) . This structural specificity confers distinct chromatographic retention behavior, enabling unambiguous identification and quantification in analytical methods. Furthermore, the R-configuration at the chiral center is stereospecifically defined, and any substitution with the S-enantiomer or racemic mixture without explicit analytical qualification would invalidate method specificity [1]. Critically, N-Methyl Lacosamide is an official EP Impurity C and USP-recognized impurity standard, meaning substitution with non-pharmacopeial materials or in-class analogs lacking this specific regulatory designation fails to meet ICH Q3A/Q3B impurity qualification requirements for ANDA submissions .

N-Methyl Lacosamide: Quantitative Differentiation Evidence Against Comparators


N-Methyl Lacosamide vs. Lacosamide: Distinct Pharmacopeial Identity and Molecular Weight Difference of 14.03 g/mol

N-Methyl Lacosamide exhibits a molecular weight of 264.32 g/mol (C₁₄H₂₀N₂O₃), representing a +14.03 g/mol mass increment relative to lacosamide (250.29 g/mol, C₁₃H₁₈N₂O₃), corresponding precisely to the addition of a methyl group (-CH₃) at the N-benzylamide nitrogen [1]. This mass differential produces a unique MS fragmentation pattern and distinct chromatographic retention time, enabling definitive analytical resolution from parent lacosamide. Unlike lacosamide, which is the active pharmaceutical ingredient with demonstrated anticonvulsant activity, N-Methyl Lacosamide is designated exclusively as EP Impurity C and a USP-recognized impurity standard with no reported therapeutic activity [2].

Pharmaceutical Quality Control Impurity Profiling ANDA Regulatory Filing

N-Methyl Lacosamide (R-Isomer) vs. S-Enantiomer or Racemic Mixture: Stereochemical Purity Requirements for Chiral HPLC Method Validation

N-Methyl Lacosamide (R-isomer) maintains the identical R-configuration at the chiral center as found in lacosamide ((R)-2-acetamido substitution pattern), whereas the S-enantiomer and N-methyl rac-lacosamide represent distinct chemical entities with different chromatographic behavior. The R-isomer (CAS 2742962-60-1/2764892-65-9) is specified for regulatory impurity testing, while N-methyl rac-lacosamide (CAS 388619-64-5, USP catalog 1A02310) is a separate reference material intended for method development requiring racemic controls . Chiral HPLC or SFC methods must resolve the R-isomer from its S-enantiomer with a minimum resolution (Rs) ≥ 1.5 per ICH Q2(R1) guidelines; substitution with racemic material without stereochemical qualification compromises enantiomeric impurity determination [1].

Chiral Chromatography Enantiomeric Purity Method Validation

N-Methyl Lacosamide vs. O-Desmethyl Lacosamide: Retention Time Differentiation and Metabolic Pathway Distinction

N-Methyl Lacosamide and O-desmethyl lacosamide represent two fundamentally distinct impurity classes requiring separate analytical resolution. N-Methyl Lacosamide is a process-related N-alkylation impurity bearing an additional methyl group at the benzylamide nitrogen, whereas O-desmethyl lacosamide is the primary Phase I metabolite of lacosamide formed via CYP2C19-mediated O-demethylation at the 3-methoxy position, with no anticonvulsant activity [1]. These structural differences yield distinct reversed-phase HPLC retention times and unique MS/MS fragmentation spectra, enabling simultaneous quantification in stability-indicating methods . While O-desmethyl lacosamide serves as a metabolic marker, N-Methyl Lacosamide functions as a process impurity marker for synthetic route quality assessment.

Forced Degradation Studies Stability-Indicating Methods Impurity Identification

N-Methyl Lacosamide as EP Impurity C: Regulatory Qualification Threshold and Documentation Requirements

N-Methyl Lacosamide holds formal designation as Lacosamide EP Impurity C under the European Pharmacopoeia monograph for lacosamide, a regulatory identity not shared by other lacosamide-related compounds such as the S-enantiomer or uncharacterized synthetic byproducts [1]. As an EP-designated impurity, it is subject to ICH Q3A qualification thresholds: for a maximum daily dose of lacosamide ≤ 2 g/day, the reporting threshold is 0.05%, identification threshold is 0.10% (or 1.0 mg/day TDI, whichever is lower), and qualification threshold is 0.15% (or 1.0 mg/day TDI) [2]. Compounds lacking this specific EP impurity designation require additional toxicological qualification data for regulatory acceptance, increasing development timeline and cost.

ICH Q3A European Pharmacopoeia Impurity Qualification

N-Methyl Lacosamide USP PAI vs. Generic Impurity Standards: Certified Purity and Traceability Chain

USP Pharmaceutical Analytical Impurity (PAI) grade N-Methyl Lacosamide (Catalog 1A01790) is released under a USP quality process with certified purity, full characterization data, and established traceability to pharmacopeial standards (USP or EP) . In contrast, generic impurity standards from non-pharmacopeial suppliers lack this certified traceability chain and may exhibit variable purity (commonly 95-98%) without validated certificates of analysis meeting 21 CFR Part 11 requirements for GMP environments . The USP PAI grade provides documented retention times, relative response factors (RRF), and spectral libraries that enable direct method transfer and validation without additional characterization studies.

Reference Standards Analytical Method Validation GMP Compliance

N-Methyl Lacosamide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


ANDA Filing: Impurity Profiling and Method Validation for Generic Lacosamide

N-Methyl Lacosamide (EP Impurity C) is procured as a reference standard for developing and validating HPLC/LC-MS impurity methods required for Abbreviated New Drug Applications (ANDAs) for generic lacosamide. The compound's +14.03 g/mol mass differential and distinct retention time enable specific detection and quantification of this process impurity at ICH Q3A reporting thresholds (0.05%) and identification thresholds (0.10%). Use of USP PAI grade material with certified traceability ensures regulatory acceptance of analytical data packages [1].

Forced Degradation and Stability-Indicating Method Development

N-Methyl Lacosamide serves as a critical marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) to establish degradation pathways and validate stability-indicating methods per ICH Q1A(R2). Its differentiation from O-desmethyl lacosamide (metabolite/degradant) via distinct MS/MS fragmentation patterns enables accurate assignment of impurity sources during stability testing, supporting shelf-life determination and specification setting [2].

Chiral Purity Assessment in Lacosamide Drug Substance Release Testing

The R-isomer of N-Methyl Lacosamide (CAS 2742962-60-1) is employed as a system suitability standard in chiral HPLC or SFC methods to verify resolution (Rs ≥ 1.5) between R- and S-enantiomers during lacosamide drug substance release testing. This application ensures compliance with ICH Q6A decision tree #5 for control of chiral impurities, and substitution with racemic N-methyl lacosamide without stereochemical qualification would invalidate the method's specificity [3].

GMP Quality Control: System Suitability and Relative Response Factor Determination

In GMP quality control laboratories, USP PAI grade N-Methyl Lacosamide is used to determine relative response factors (RRF) for HPLC-UV impurity methods, enabling accurate quantification of this impurity without requiring individual impurity reference standards for each batch analysis. The USP-certified CoA and established traceability chain support regulatory inspection readiness and method transfer between development and QC laboratories .

Quote Request

Request a Quote for N-Methyl Lacosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.